[3-(Oxan-4-ylsulfonylmethyl)phenyl]-piperidin-1-ylmethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-(Oxan-4-ylsulfonylmethyl)phenyl]-piperidin-1-ylmethanone is a complex organic compound that features a piperidine ring, a phenyl group, and an oxane (tetrahydropyran) ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(Oxan-4-ylsulfonylmethyl)phenyl]-piperidin-1-ylmethanone typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: This can be achieved through a cyclization reaction involving a suitable amine and a carbonyl compound under acidic or basic conditions.
Attachment of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts alkylation or acylation reaction.
Introduction of the Oxane Ring: The oxane ring can be synthesized through a ring-closing reaction involving a diol and a sulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
[3-(Oxan-4-ylsulfonylmethyl)phenyl]-piperidin-1-ylmethanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles such as amines or thiols can replace the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: The major products are typically sulfoxides or sulfones.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products are the substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, [3-(Oxan-4-ylsulfonylmethyl)phenyl]-piperidin-1-ylmethanone is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its structural features allow it to interact with proteins and nucleic acids, providing insights into their function and structure.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a drug candidate. Its ability to interact with biological targets makes it a promising lead compound for the development of new therapeutics.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties. Its structural features allow for the design of polymers and other materials with specific characteristics.
Mechanism of Action
The mechanism of action of [3-(Oxan-4-ylsulfonylmethyl)phenyl]-piperidin-1-ylmethanone involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, modulating their activity. This interaction can occur through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact molecular pathways involved depend on the specific biological target.
Comparison with Similar Compounds
Similar Compounds
[3-(Oxan-4-ylsulfonylmethyl)phenyl]-piperidin-1-ylmethanone: shares similarities with other sulfonyl-containing compounds such as sulfonamides and sulfonylureas.
Spirocyclic Oxindoles: These compounds also feature a spirocyclic structure and are used in medicinal chemistry for their unique biological activities.
Sulfonimidates: These compounds contain a sulfonyl group and are used as intermediates in organic synthesis.
Uniqueness
The uniqueness of this compound lies in its combination of a piperidine ring, a phenyl group, and an oxane ring
Properties
IUPAC Name |
[3-(oxan-4-ylsulfonylmethyl)phenyl]-piperidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO4S/c20-18(19-9-2-1-3-10-19)16-6-4-5-15(13-16)14-24(21,22)17-7-11-23-12-8-17/h4-6,13,17H,1-3,7-12,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEYKKIFUQUROSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=CC(=C2)CS(=O)(=O)C3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.